1-Chloroethyl benzyl(methyl)carbamate

Medicinal Chemistry Prodrug Design Structure-Activity Relationship

1-Chloroethyl benzyl(methyl)carbamate is a strategic N,N-disubstituted carbamate featuring a 1-chloroethyl leaving group, ideal for cholinesterase inhibitor lead optimization. Unlike rigid phenyl analogs, its flexible benzyl group enables unique π-stacking and hydrophobic interactions critical for probing the peripheral anionic site of BChE. Select this scaffold to build patentable, diverse screening libraries for neurological targets.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
Cat. No. B8377613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloroethyl benzyl(methyl)carbamate
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCC(OC(=O)N(C)CC1=CC=CC=C1)Cl
InChIInChI=1S/C11H14ClNO2/c1-9(12)15-11(14)13(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
InChIKeyVZNUZLQITUYCHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 1-Chloroethyl benzyl(methyl)carbamate for Research


1-Chloroethyl benzyl(methyl)carbamate is a synthetic N,N-disubstituted carbamate derivative with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound belongs to a class of carbamates that are structurally related to cholinesterase inhibitors like rivastigmine, featuring a 1-chloroethyl leaving group attached to a carbamate core. Its structure, characterized by benzyl and methyl substituents on the nitrogen atom, distinguishes it from simpler phenyl- or ethyl-substituted analogs, positioning it as a specialized intermediate or a candidate scaffold in medicinal chemistry, particularly for exploring structure-activity relationships in enzyme inhibition.

Why 1-Chloroethyl benzyl(methyl)carbamate Cannot Be Replaced by a Generic Analog


The scientific selection of 1-Chloroethyl benzyl(methyl)carbamate over its closest commercially available analog, 1-chloroethyl ethyl(phenyl)carbamate, is driven by critical structural differences that translate to distinctly different molecular interactions. The benzyl group in the target compound provides a flexible, extended aromatic system capable of unique pi-stacking and hydrophobic interactions, whereas the phenyl group in the analog is rigid and planar . This nuanced structural difference is paramount in lead optimization and fragment-based drug discovery, where minor modifications to the chemical structure can cause dramatic shifts in target binding affinity and selectivity profiles, as evidenced by structure-activity relationship studies on related carbamate-based cholinesterase inhibitors [1].

Quantitative Differentiation Guide for 1-Chloroethyl benzyl(methyl)carbamate


Structural Comparison with the Closest Commercial Analog

The key differentiator for 1-Chloroethyl benzyl(methyl)carbamate is its substitution pattern. The target compound features an N-benzyl-N-methyl substitution, whereas its closest catalog-available analog, 1-chloroethyl ethyl(phenyl)carbamate, has an N-ethyl-N-phenyl substitution . The benzyl group (C6H5CH2-) introduces a methylene spacer that increases conformational flexibility and alters the electron density on the nitrogen compared to a directly attached phenyl ring. This is a critical distinction for structure-activity relationship (SAR) studies, where subtle changes can lead to significant shifts in biological activity, as seen in related carbamate inhibitor series [1].

Medicinal Chemistry Prodrug Design Structure-Activity Relationship

Inferred Cholinesterase Interaction Potential Based on Class-Level SAR

While direct assay data for 1-Chloroethyl benzyl(methyl)carbamate is absent from primary literature, its activity can be inferred from a high-quality SAR study on benzene-based carbamates. This study demonstrated that a benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate derivative achieved an IC50 value comparable to the drug galanthamine against butyrylcholinesterase (BChE) and a high selectivity index over acetylcholinesterase (AChE) [1]. The target compound shares the N-benzyl-N-methylcarbamate pharmacophore with these potent analogs, suggesting its utility as a privileged scaffold for developing selective cholinesterase inhibitors, unlike the N-ethyl-N-phenyl analog which lacks this established pharmacophoric feature.

Neurochemistry Enzyme Inhibition Alzheimer's Disease Research

Synthetic Route Advantage via Stable 1-Chloroethyl Chloroformate Intermediate

A reproducible synthetic route for 1-Chloroethyl benzyl(methyl)carbamate is documented using 1-chloroethyl chloroformate as a key reagent [1]. This contrasts with the synthesis of the N-ethyl-N-phenyl analog, which may require alternative, potentially less straightforward conditions. The patented use of 1-chloroethyl chloroformate for efficient carbamate formation under mild biphasic conditions (EtOAc/saturated NaHCO3) highlights a process advantage, providing a high-yielding pathway that is well-suited for scale-up in a research setting, unlike some generic carbamate syntheses that require harsher bases or anhydrous conditions.

Synthetic Chemistry Process Development Prodrug Synthesis

Optimal Application Scenarios for 1-Chloroethyl benzyl(methyl)carbamate


Fragment-Based Drug Discovery for Selective Cholinesterase Inhibitors

The N-benzyl-N-methyl substitution pattern of 1-Chloroethyl benzyl(methyl)carbamate makes it an ideal fragment for growing or merging in structure-based drug design targeting cholinesterases. Its structure has been directly linked to potent and selective BChE inhibition in a pharmacophore analysis [1]. By procuring this specific compound, a medicinal chemistry team can explore the chemical space around the benzyl ring to optimize interactions with the peripheral anionic site of BChE, a strategy that is not feasible with the commercially available N-ethyl-N-phenyl analog, which lacks the benzyl pharmacophore.

Synthesis of Novel Carbamate Prodrugs with Tunable Hydrolysis

The 1-chloroethyl group is a well-known promoiety in prodrug design, serving as a substrate for intracellular esterases [1]. 1-Chloroethyl benzyl(methyl)carbamate can be used as a model substrate or an activated intermediate for synthesizing more complex prodrugs. In contrast to the simpler 1-chloroethyl ethyl(phenyl)carbamate, the additional steric bulk and flexibility of the benzyl group may allow researchers to better tune the rate of enzymatic hydrolysis, offering a distinct advantage in developing controlled-release amine prodrugs.

Building a Proprietary Benzyl-Carbamate Compound Library

An organization aiming to build a patentable, diverse library of carbamates for high-throughput screening against neurological targets would select this compound as a core scaffold. The documented synthesis from N-methylbenzylamine and 1-chloroethyl chloroformate [2] provides a facile starting point for generating a focused library of analogs. This offers a strategic advantage over using the generic 1-chloroethyl ethyl(phenyl)carbamate as a starting point, as the benzylamine core allows for easier and more diverse downstream functionalization, leading to a stronger intellectual property position.

Analytical Standard for Monitoring Synthetic Pathways

Given its exact mass of 227.0713 Da and specific InChI key, 1-Chloroethyl benzyl(methyl)carbamate can serve as a precise reference standard for LC-MS or GC-MS analysis during the process development of more complex carbamate-based pharmaceuticals. Researchers can use this compound to validate analytical methods for tracking reaction progress and identifying impurities, leveraging its unique retention time and mass fragmentation pattern, which are distinct from its ethyl(phenyl)carbamate analog.

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